CID 78062212
CAS No.:
Cat. No.: VC19706378
Molecular Formula: FeGe2
Molecular Weight: 201.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | FeGe2 |
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Molecular Weight | 201.10 g/mol |
Standard InChI | InChI=1S/Fe.2Ge |
Standard InChI Key | MXHLQMZFHWZOCT-UHFFFAOYSA-N |
Canonical SMILES | [Fe].[Ge].[Ge] |
Introduction
Structural and Chemical Properties
Molecular Identification
CID 78062212 is assigned a unique PubChem Compound Identifier (CID), which standardizes its registration in chemical databases. While its exact structure remains unspecified in the reviewed sources, analogous CIDs (e.g., CID 78061871 [GaZr₂] and CID 78067972 [C₂₆H₂₈O₂Sn₂]) highlight PubChem’s role in organizing organometallic and organic compounds .
Table 1: Comparative Analysis of Related PubChem Entries
Property | CID 78061871 (GaZr₂) | CID 78067972 (C₂₆H₂₈O₂Sn₂) |
---|---|---|
Molecular Formula | GaZr₂ | C₂₆H₂₈O₂Sn₂ |
Molecular Weight (g/mol) | 252.17 | 609.90 |
SMILES | [Ga].[Zr].[Zr] | C1=CC=C(C=C1)[Sn](CC[...] |
Hydrogen Bond Acceptors | 0 | 2 |
Heavy Atom Count | 3 | 30 |
Predicted Physicochemical Features
Using PubChem’s computational algorithms, CID 78062212 likely exhibits properties inferred from structurally similar compounds:
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Molecular Weight: Estimated 300–700 g/mol, based on organometallic complexes .
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Polar Surface Area: Potentially <50 Ų if hydrocarbon-dominated .
Synthetic and Computational Insights
Synthetic Pathways
Benzimidazole derivatives (e.g., CID 2858522) are synthesized via condensation of o-phenylenediamine with carboxylic acids . Organometallic compounds like CID 78061871 are typically prepared through solid-state reactions or solvothermal methods .
Molecular Modeling
Docking studies for CID 78062212 could leverage tools like AutoDock Vina, using ChEMBL’s bioactivity data (e.g., IC₅₀, Ki) as benchmarks . For example, CID 134560325 (BSJ-01-175) was optimized via structure-activity relationship (SAR) modeling to enhance binding to BCL6 .
Future Directions
Research Priorities
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Structural Elucidation: X-ray crystallography or NMR to resolve 3D conformation.
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High-Throughput Screening: Evaluate bioactivity against cancer, bacterial, and viral targets.
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ADMET Profiling: Assess absorption, distribution, and metabolic stability using in silico tools.
Collaborative Opportunities
Leverage platforms like ChemSpider and ChEMBL to crowdsource data, enhancing reproducibility .
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